1H-Pyrazole-1-acetamide, 4-chloro-3,5-dimethyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-
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Overview
Description
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, as well as a pyrrole ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The chlorination and methylation of the pyrazole ring can be achieved using reagents such as thionyl chloride and methyl iodide, respectively.
The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines. The final step involves coupling the pyrazole and pyrrole rings through an acetamide linkage, which can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole and pyrrole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide
- **2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide derivatives
- **Other pyrazole and pyrrole derivatives
Uniqueness
The uniqueness of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}acetamide lies in its specific substitution pattern and the combination of pyrazole and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19ClN4O |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H19ClN4O/c1-13-18(19)14(2)23(21-13)12-17(24)20-11-15-5-7-16(8-6-15)22-9-3-4-10-22/h3-10H,11-12H2,1-2H3,(H,20,24) |
InChI Key |
IGYZHNZQDUYBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC=C(C=C2)N3C=CC=C3)C)Cl |
Origin of Product |
United States |
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